molecular formula C19H23N5O5 B165368 2-(2-(4-Methylphenyl)ethoxy)adenosine CAS No. 131865-94-6

2-(2-(4-Methylphenyl)ethoxy)adenosine

Cat. No. B165368
M. Wt: 401.4 g/mol
InChI Key: SRWUHMQKNPGXOP-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as MPEA, is a chemical compound that belongs to the family of adenosine analogs. It is a potent and selective adenosine A2A receptor agonist, which means that it can activate the adenosine A2A receptor in the body. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the brain and other organs. It plays an important role in regulating various physiological processes, including neurotransmission, inflammation, and immune function. In recent years, MPEA has attracted attention from researchers due to its potential applications in scientific research.

Mechanism Of Action

2-(2-(4-Methylphenyl)ethoxy)adenosine works by activating the adenosine A2A receptor in the body. When it binds to the receptor, it triggers a cascade of intracellular signaling events that ultimately lead to various physiological effects. The precise mechanism of action of 2-(2-(4-Methylphenyl)ethoxy)adenosine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters and other signaling molecules in the brain and other organs.

Biochemical And Physiological Effects

2-(2-(4-Methylphenyl)ethoxy)adenosine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-(4-Methylphenyl)ethoxy)adenosine in lab experiments is its potency and selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of adenosine A2A receptor activation without interference from other receptors. However, one limitation of using 2-(2-(4-Methylphenyl)ethoxy)adenosine is its relatively short half-life in the body, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on 2-(2-(4-Methylphenyl)ethoxy)adenosine. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of adenosine A2A receptors in various physiological processes. Finally, there is also potential for developing new analogs of 2-(2-(4-Methylphenyl)ethoxy)adenosine with improved pharmacological properties and therapeutic potential.

Synthesis Methods

2-(2-(4-Methylphenyl)ethoxy)adenosine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroadenosine with 4-methylphenethylamine in the presence of a base such as potassium carbonate. The reaction yields 2-(2-(4-Methylphenyl)ethoxy)adenosine as the product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-(2-(4-Methylphenyl)ethoxy)adenosine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-(2-(4-Methylphenyl)ethoxy)adenosine has been used to study the role of adenosine A2A receptors in various physiological processes such as sleep, pain, and inflammation.

properties

CAS RN

131865-94-6

Product Name

2-(2-(4-Methylphenyl)ethoxy)adenosine

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1

InChI Key

SRWUHMQKNPGXOP-SCFUHWHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Other CAS RN

131865-94-6

synonyms

2-(2-(4-methylphenyl)ethoxy)adenosine
2-(2-(p-methylphenyl)ethoxy)adenosine
SHA 118
SHA-118
WRC 0090
WRC-0090

Origin of Product

United States

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